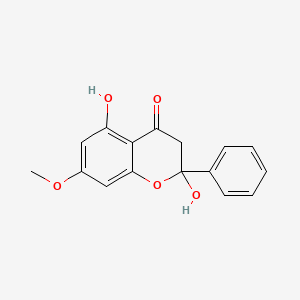

2,5-Dihydroxy-7-methoxyflavanone

説明

特性

CAS番号 |

35486-66-9 |

|---|---|

分子式 |

C16H14O5 |

分子量 |

286.28 g/mol |

IUPAC名 |

2,5-dihydroxy-7-methoxy-2-phenyl-3H-chromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-20-11-7-12(17)15-13(18)9-16(19,21-14(15)8-11)10-5-3-2-4-6-10/h2-8,17,19H,9H2,1H3 |

InChIキー |

RBTSKEDOUJLPHO-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)(C3=CC=CC=C3)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Enigmatic Flavanone: A Technical Guide to the Natural Sources, Isolation, and Biological Significance of 2,5-Dihydroxy-7-methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-7-methoxyflavanone, a naturally occurring flavonoid with potential therapeutic applications. This document delves into its known natural sources, detailed methodologies for its isolation and purification, and explores its potential biological activities through the lens of related compounds. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate replication and further research. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to enhance understanding.

Natural Sources of 2,5-Dihydroxy-7-methoxyflavanone

2,5-Dihydroxy-7-methoxyflavanone has been identified in a limited number of plant species. The primary documented natural source is the buds of the black poplar tree, Populus nigra. While specific quantitative data for this compound is scarce in publicly available literature, related flavanones are found in various other plants, suggesting potential for broader discovery.

A methylated analog, 2,5-Dihydroxy-7-methoxy-6-methylflavanone, has been reported in Friesodielsia enghiana, Leptospermum polygalifolium, and Leptospermum recurvum. Additionally, structurally similar flavanones have been isolated from various plants, including Uvaria rufa (6-acetoxy-5-hydroxy-7-methoxyflavanone) and species of the Alpinia genus. The total flavonoid content in the buds of Populus species can be significant, as indicated in the table below, although the specific percentage of 2,5-Dihydroxy-7-methoxyflavanone within this total is not specified.

| Plant Source | Compound | Total Flavanone (B1672756) Content (in some extracts) | Reference |

| Populus nigra buds | 2,5-Dihydroxy-7-methoxyflavanone | Not specified | [1][2] |

| Populus x canadensis 'Robusta' buds | Pinocembrin and Pinostrobin | 1.82 and 2.23 g per 100 g | [3] |

| Populus balsamifera buds | Pinocembrin and Pinostrobin | 1.17 and 2.24 g per 100 g | [3] |

| Populus nigra leaves | Total Flavonoids (calculated as rutin) | 2.04 ± 0.09% to 2.99 ± 0.11% | [4] |

Isolation and Purification Protocols

The isolation of 2,5-Dihydroxy-7-methoxyflavanone and other flavanones from plant matrices typically involves a multi-step process of extraction and chromatographic purification. Below are detailed experimental protocols based on established methods for flavonoid isolation.

General Extraction Protocol

This protocol outlines a standard procedure for the extraction of flavonoids from plant material, such as Populus nigra buds.

Materials:

-

Dried and powdered plant material (e.g., Populus nigra buds)

-

Methanol (B129727) or 50% Ethanol

-

n-Hexane (for defatting)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting: The powdered plant material is first macerated with n-hexane at room temperature to remove non-polar constituents like lipids and waxes. This step is repeated until the hexane (B92381) extract is colorless. The defatted plant residue is then air-dried.

-

Extraction: The defatted material is extracted with a polar solvent such as methanol or 50% ethanol. This can be done through maceration, percolation, or Soxhlet extraction. For maceration, the plant material is soaked in the solvent for a prolonged period (e.g., 24-48 hours) with occasional agitation. The process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Chromatographic Purification

The crude extract, rich in a mixture of flavonoids and other compounds, is then subjected to chromatographic techniques for the isolation of the target compound.

2.2.1. Column Chromatography

This is a primary method for the separation of flavonoids from the crude extract.

Materials:

-

Silica (B1680970) gel (60-120 mesh) or Sephadex LH-20

-

Glass column

-

Solvent system (e.g., Hexane:Ethyl Acetate gradient, or Dichloromethane:Methanol gradient)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in the initial, least polar mobile phase.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. For flavanones from Populus species, a mobile phase of hexane/ethyl acetate/formic acid has been shown to be effective for TLC separation and can be adapted for column chromatography. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The separation is monitored by TLC analysis of the collected fractions. Fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis) are pooled.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain a high-purity compound, preparative HPLC is often employed.

Materials:

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Solvent system (e.g., Methanol:Water or Acetonitrile:Water gradient)

-

Fraction collector

Procedure:

-

The partially purified fraction from column chromatography is dissolved in a suitable solvent.

-

The solution is injected into the preparative HPLC system.

-

A gradient elution is performed to separate the components.

-

The peak corresponding to 2,5-Dihydroxy-7-methoxyflavanone is collected.

-

The solvent is evaporated to yield the pure compound.

Potential Biological Signaling Pathways

Direct studies on the signaling pathways modulated by 2,5-Dihydroxy-7-methoxyflavanone are not yet available. However, research on structurally similar flavanones provides valuable insights into its potential biological activities.

Anti-Inflammatory and Neuroprotective Pathways

7-methoxyflavanone (B1630992), a closely related compound, has been shown to possess anti-inflammatory and neuroprotective properties by modulating key signaling pathways. It is plausible that 2,5-Dihydroxy-7-methoxyflavanone exerts similar effects.

A proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activates a downstream cascade involving MyD88, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as JNK and ERK. This culminates in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines. 7-methoxyflavanone has been shown to inhibit this pathway.[5]

Concurrently, 7-methoxyflavanone can activate the Nrf2/ARE pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes like NQO-1.[5]

Caption: Inferred anti-inflammatory and antioxidant signaling pathways.

Pro-Apoptotic Pathway in Cancer Cells

5-Hydroxy-7-methoxyflavone, another related flavanone, has been demonstrated to induce apoptosis in human colon carcinoma cells through a mechanism involving reactive oxygen species (ROS).[1][6] It is hypothesized that 2,5-Dihydroxy-7-methoxyflavanone may share a similar pro-apoptotic activity in cancer cells.

The proposed pathway begins with the flavanone inducing an increase in intracellular ROS. This leads to endoplasmic reticulum (ER) stress, characterized by the upregulation of IRE1-α. ER stress triggers the release of calcium ions (Ca2+) from the ER into the cytoplasm. The increased cytosolic Ca2+ and the activation of IRE1-α lead to the phosphorylation and activation of JNK. Activated JNK can then promote apoptosis through the mitochondrial pathway by modulating the activity of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

Caption: Inferred pro-apoptotic signaling pathway in cancer cells.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a logical workflow for the isolation of 2,5-Dihydroxy-7-methoxyflavanone from a natural source and subsequent screening for biological activity.

Caption: General experimental workflow for isolation and screening.

Conclusion

2,5-Dihydroxy-7-methoxyflavanone represents a promising natural product for further investigation. While its known natural sources are currently limited, the established protocols for flavonoid isolation provide a clear path for its procurement. The biological activities of structurally related flavanones strongly suggest that 2,5-Dihydroxy-7-methoxyflavanone may possess significant anti-inflammatory, antioxidant, and anticancer properties. The signaling pathways outlined in this guide, inferred from these related compounds, offer a solid foundation for future mechanistic studies. This technical guide serves as a valuable resource for researchers aiming to unlock the full therapeutic potential of this intriguing flavanone.

References

- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,5-dihydroxy-7-methoxyflavanone, cyclic structure of the benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane from Populus nigra buds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. TLC determination of some flavanones in the buds of different genus Populus species and hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

Unveiling the Therapeutic Potential of 2,5-Dihydroxy-7-methoxyflavanone: A Predictive Analysis Based on Structurally Related Compounds

Disclaimer: Direct experimental data on the biological activity of 2,5-Dihydroxy-7-methoxyflavanone is scarce in current scientific literature. This technical guide therefore presents a predictive analysis based on the well-documented biological activities of structurally analogous flavanones, primarily Sakuranetin (B8019584) (5,4'-dihydroxy-7-methoxyflavanone) and 6,4'-Dihydroxy-7-methoxyflavanone (B1264494). The information herein is intended to provide a foundational framework for researchers and drug development professionals to guide future investigations into the therapeutic potential of 2,5-Dihydroxy-7-methoxyflavanone.

Core Biological Activities of Structurally Related Flavanones

Flavanones, a subclass of flavonoids, are widely recognized for their diverse pharmacological effects. Based on the activities of its structural analogs, 2,5-Dihydroxy-7-methoxyflavanone is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects against various diseases. Structurally similar compounds to 2,5-Dihydroxy-7-methoxyflavanone have demonstrated notable radical scavenging activity.

Table 1: Quantitative Antioxidant Activity of Structurally Related Flavonoids

| Compound | Assay | IC50 Value | Reference Compound | IC50 Value |

| 7-hydroxy-3',4'-dimethoxyflavone | DPPH Radical Scavenging | - | Not specified | - |

| General Flavonoids | DPPH Radical Scavenging | <10 to >100 µg/mL | Ascorbic Acid / Trolox | 5-15 µg/mL |

Note: Specific IC50 values for the antioxidant activity of Sakuranetin were not consistently reported in the reviewed literature, though its antioxidant properties are widely acknowledged.[1][2][3][4]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Flavanones, including sakuranetin and other dihydroxy-methoxy derivatives, have been shown to modulate key inflammatory pathways.[1][5][6][7][8]

Table 2: Anti-inflammatory Activity of Sakuranetin and Related Dihydroxyflavones

| Compound | Model/Assay | Effect | Key Mediators Inhibited |

| Sakuranetin | LPS-stimulated macrophages | Inhibition of pro-inflammatory mediators | iNOS, COX-2, TNF-α, IL-6, IL-12[6][9] |

| Sakuranetin | Carrageenan-induced paw edema in rats | Reduction of edema | - |

| Dihydroxy flavone (B191248) derivatives | Carrageenan-induced paw edema in rats | Time and dose-dependent inhibition of edema | Cyclooxygenases (COX-1 and COX-2), TNF-α, IL-1β, Reactive Oxygen Species[7] |

| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone | LPS-treated RAW 264.7 cells | Reduction of nitric oxide and pro-inflammatory cytokines | Nitric oxide synthase, cyclooxygenase-2[10][11] |

Anticancer Activity

The potential of flavonoids as anticancer agents is an area of intense research. Sakuranetin has demonstrated cytotoxic effects against various cancer cell lines, suggesting that 2,5-Dihydroxy-7-methoxyflavanone may possess similar properties.[1][2][4][9]

Table 3: Anticancer Activity of Sakuranetin

| Cell Line | Cancer Type | IC50 Value | Duration of Treatment |

| HCT-116 | Human Colon Carcinoma | 68.8 ± 5.2 µg/mL | Not specified[1] |

| B16BL6 | Melanoma | Cytotoxic at 15 µmol/L | 72 hours[1][9] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Esophageal Cancer | Potent inhibition of cell proliferation | Not specified[1] |

| Colo 320 | Colon Cancer | Antiproliferative activity | Not specified[1][2][4][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities discussed above.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for assessing antioxidant activity.[12][13][14][15][16]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13][17]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Prepare stock solutions of the test compound (e.g., 1 mg/mL in methanol) and a positive control (e.g., ascorbic acid).

-

Prepare serial dilutions of the test compound and positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each concentration of the test compound or positive control to respective wells.

-

Add 100 µL of methanol to a blank well.

-

Add 100 µL of DPPH solution to all wells except the blank. Add 100 µL of methanol to the blank well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting inhibition percentage against compound concentration.

-

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating acute anti-inflammatory activity.[18][19][20][21][22]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response (edema), which can be quantified by measuring the increase in paw volume.

Protocol:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Grouping and Treatment:

-

Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound groups (various doses).

-

Administer the treatments orally 1 hour before carrageenan injection.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is measured spectrophotometrically.

Protocol:

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the control.

-

Determine the IC50 value.

-

Western Blot Analysis for MAPK Signaling Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of kinases).[23][24][25][26][27]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the test compound and/or a stimulant (e.g., LPS).

-

Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein (e.g., phospho-p38, total-p38) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Mechanisms of Action

The biological effects of flavanones are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling

Sakuranetin has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[6][28] It inhibits the phosphorylation of JNK, p38, and STAT1, key components of these pathways, leading to a downstream reduction in the expression of pro-inflammatory mediators.[6][28]

Caption: Predicted anti-inflammatory signaling pathway of 2,5-Dihydroxy-7-methoxyflavanone.

Anticancer Signaling

The anticancer effects of sakuranetin are linked to the inhibition of the PI3K/Akt and ERK1/2 signaling pathways, which are crucial for cell proliferation, survival, and apoptosis.[1][29][30][31] By downregulating these pathways, sakuranetin can induce apoptosis in cancer cells.

Caption: Predicted anticancer signaling pathway of 2,5-Dihydroxy-7-methoxyflavanone.

Anti-senescence Signaling

6,4'-Dihydroxy-7-methoxyflavanone has been shown to protect against oxidative stress-induced premature senescence by upregulating SIRT1 expression and inhibiting the Akt pathway in human dermal fibroblasts.[32]

Caption: Anti-senescence signaling pathway of a related dihydroxy-methoxyflavanone.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 2,5-Dihydroxy-7-methoxyflavanone is currently lacking, the extensive research on structurally similar flavanones, particularly sakuranetin, provides a strong rationale for its investigation as a potential therapeutic agent. The predictive data presented in this guide suggest that 2,5-Dihydroxy-7-methoxyflavanone is likely to possess antioxidant, anti-inflammatory, and anticancer properties.

Future research should focus on the synthesis and isolation of 2,5-Dihydroxy-7-methoxyflavanone to enable direct experimental validation of these predicted activities. The experimental protocols and signaling pathway diagrams provided herein offer a comprehensive roadmap for such investigations. Elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of this compound will be crucial steps in determining its potential for clinical application.

References

- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Sources and Pharmacological Aspects of Sakuranetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability [mdpi.com]

- 11. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. inotiv.com [inotiv.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 23. benchchem.com [benchchem.com]

- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Sakuranetin Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Sakuranetin reduces inflammation and chondrocyte dysfunction in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Exploring the Anticancer Properties of Sakuranin Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. 6,4'-dihydroxy-7-methoxyflavanone protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential Mechanism of Action of 2,5-Dihydroxy-7-methoxyflavanone: A Technical Guide for Researchers

Introduction

2,5-Dihydroxy-7-methoxyflavanone is a naturally occurring flavonoid that has been isolated from plant sources such as the buds of Populus nigra and the stem bark of Friesodielsia enghiana.[1][2] As a member of the flavanone (B1672756) subclass of flavonoids, it possesses a characteristic C6-C3-C6 backbone. While extensive research has elucidated the mechanisms of action for many flavanones, specific experimental data on the biological activities and signaling pathways directly modulated by 2,5-Dihydroxy-7-methoxyflavanone remains limited.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the putative mechanism of action of 2,5-Dihydroxy-7-methoxyflavanone. By examining the well-established biological effects of structurally similar dihydroxy-methoxy-substituted flavanones, we can infer the likely signaling cascades and molecular targets of this compound. This document will detail the probable anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, present relevant quantitative data from related compounds in structured tables, describe pertinent experimental protocols, and visualize the implicated signaling pathways using Graphviz diagrams.

Proposed Core Mechanisms of Action

Based on the activities of closely related flavanones, the mechanism of action of 2,5-Dihydroxy-7-methoxyflavanone is likely multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Anti-Inflammatory and Antioxidant Activities

Flavonoids are renowned for their potent anti-inflammatory and antioxidant properties. Structurally similar compounds suggest that 2,5-Dihydroxy-7-methoxyflavanone likely exerts these effects through the following mechanisms:

-

Inhibition of Pro-inflammatory Mediators: It is proposed that this flavanone can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

-

Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects of many flavones are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[3][4]

-

Scavenging of Reactive Oxygen Species (ROS): The dihydroxy substitution on the flavanone structure suggests a strong potential for scavenging free radicals and reducing oxidative stress.

dot digraph "Anti-inflammatory and Antioxidant Signaling Pathways" { graph [fontname="Arial", fontsize=12, size="7.5,7.5", ratio=fill, overlap=false, splines=true, margin=0.1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];

// Nodes compound [label="2,5-Dihydroxy-7-methoxyflavanone", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; ros [label="Reactive Oxygen Species (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; nfkb_pathway [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; mapk_pathway [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; pro_inflammatory [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; inflammatory_enzymes [label="Inflammatory Enzymes\n(iNOS, COX-2)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; inflammation [label="Inflammation", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; oxidative_stress [label="Oxidative Stress", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges compound -> ros [label="Scavenges", color="#34A853", dir=back, arrowtail=tee]; compound -> nfkb_pathway [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; compound -> mapk_pathway [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; ros -> nfkb_pathway [label="Activates", color="#4285F4"]; ros -> mapk_pathway [label="Activates", color="#4285F4"]; nfkb_pathway -> pro_inflammatory [label="Induces", color="#4285F4"]; nfkb_pathway -> inflammatory_enzymes [label="Induces", color="#4285F4"]; mapk_pathway -> pro_inflammatory [label="Induces", color="#4285F4"]; mapk_pathway -> inflammatory_enzymes [label="Induces", color="#4285F4"]; pro_inflammatory -> inflammation [color="#4285F4"]; inflammatory_enzymes -> inflammation [color="#4285F4"]; ros -> oxidative_stress [color="#4285F4"]; } caption="Putative Anti-inflammatory and Antioxidant Mechanisms"

Neuroprotective Effects

Several related flavanones exhibit significant neuroprotective properties. For instance, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone has been shown to protect against oxidative stress-induced neurodegeneration.[5] The proposed neuroprotective mechanisms for 2,5-Dihydroxy-7-methoxyflavanone include:

-

Regulation of Glutathione (B108866) Levels: Attenuation of redox imbalance by regulating the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG).[5]

-

Modulation of AP-1 and CREB: Inhibition of the activator protein-1 (AP-1) and increasing the phosphorylation of cAMP-response element-binding protein (CREB).[5]

-

Upregulation of BDNF: Increasing the levels of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and growth.[5]

dot digraph "Neuroprotective Signaling Pathway" { graph [fontname="Arial", fontsize=12, size="7.5,7.5", ratio=fill, overlap=false, splines=true, margin=0.1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];

// Nodes compound [label="2,5-Dihydroxy-7-methoxyflavanone", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; oxidative_stress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; ap1 [label="AP-1 Activation", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; creb [label="CREB Phosphorylation", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; bdnf [label="BDNF Expression", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; neuronal_survival [label="Neuronal Survival and Growth", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; neurodegeneration [label="Neurodegeneration", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges compound -> oxidative_stress [label="Reduces", color="#34A853", dir=back, arrowtail=tee]; compound -> ap1 [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; compound -> creb [label="Promotes", color="#34A853"]; oxidative_stress -> ap1 [label="Induces", color="#EA4335"]; ap1 -> neurodegeneration [color="#EA4335"]; creb -> bdnf [label="Increases", color="#34A853"]; bdnf -> neuronal_survival [color="#34A853"]; neuronal_survival -> neurodegeneration [label="Prevents", color="#34A853", dir=back, arrowtail=tee]; } caption="Proposed Neuroprotective Mechanisms"

Anticancer Activity

The anticancer potential of various dihydroxy- and methoxy-substituted flavanones has been documented.[6][7] The proposed mechanisms for 2,5-Dihydroxy-7-methoxyflavanone include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the modulation of pro- and anti-apoptotic proteins.

-

Inhibition of PI3K/Akt Signaling Pathway: 6,4'-dihydroxy-7-methoxyflavanone (B1264494) has been shown to protect against cellular senescence by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[8] This pathway is often hyperactivated in cancer and promotes cell survival and proliferation.

-

Cell Cycle Arrest: Some flavonoids can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

dot digraph "Anticancer Signaling Pathway" { graph [fontname="Arial", fontsize=12, size="7.5,7.5", ratio=fill, overlap=false, splines=true, margin=0.1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];

// Nodes compound [label="2,5-Dihydroxy-7-methoxyflavanone", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; pi3k_akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_survival [label="Cell Survival", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; proliferation [label="Proliferation", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; cancer_cell_growth [label="Cancer Cell Growth", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges compound -> pi3k_akt [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; pi3k_akt -> cell_survival [label="Promotes", color="#4285F4"]; pi3k_akt -> proliferation [label="Promotes", color="#4285F4"]; cell_survival -> apoptosis [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; proliferation -> cancer_cell_growth [color="#4285F4"]; apoptosis -> cancer_cell_growth [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; } caption="Putative Anticancer Mechanisms"

Quantitative Data from Structurally Related Flavanones

To provide a quantitative context for the potential bioactivity of 2,5-Dihydroxy-7-methoxyflavanone, the following tables summarize data from studies on its structural isomers and other closely related compounds.

Table 1: In Vitro Cytotoxicity of Related Methoxyflavanones

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5,7-dihydroxy-4'-methoxyflavone (Acacetin) | DU145 (Prostate Cancer) | MTT | ~25 | [9] |

| 7-hydroxy-4'-methoxyflavanone | HeLa (Cervical Cancer) | MTT | 40.13 µg/mL | [6] |

| 7-hydroxy-4'-methoxyflavanone | WiDr (Colon Cancer) | MTT | 37.85 µg/mL | [6] |

| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 (Breast Cancer) | Not specified | 8.58 | [7] |

Table 2: Neuroprotective Effects of a Related Flavanone

| Compound | Model | Treatment | Outcome | Reference |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | PC12 cells | 3-20 µM for 24h | Decreased dopamine-induced toxicity | [5] |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | D-galactose treated mice | 4 or 8 mg/kg/day for 2 weeks (i.p.) | Improved behavioral performance | [5] |

Experimental Protocols for Key Experiments

The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of 2,5-Dihydroxy-7-methoxyflavanone, based on protocols used for related compounds.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., HeLa, WiDr, DU145) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of 2,5-Dihydroxy-7-methoxyflavanone (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot digraph "MTT Assay Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR, size="7.5,3", ratio=fill, overlap=false, splines=true, margin=0.1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Nodes start [label="Plate Cells"]; treat [label="Treat with Compound"]; mtt [label="Add MTT"]; dissolve [label="Dissolve Formazan"]; read [label="Measure Absorbance"]; analyze [label="Calculate IC50"];

// Edges start -> treat; treat -> mtt; mtt -> dissolve; dissolve -> read; read -> analyze; } caption="MTT Cell Viability Assay Workflow"

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Treat cells with 2,5-Dihydroxy-7-methoxyflavanone for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot digraph "Western Blot Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB, size="4,7.5", ratio=fill, overlap=false, splines=true, margin=0.1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Nodes lysis [label="Cell Lysis"]; quant [label="Protein Quantification"]; sds [label="SDS-PAGE"]; transfer [label="Protein Transfer"]; block [label="Blocking"]; primary [label="Primary Antibody"]; secondary [label="Secondary Antibody"]; detect [label="Detection"];

// Edges lysis -> quant; quant -> sds; sds -> transfer; transfer -> block; block -> primary; primary -> secondary; secondary -> detect; } caption="Western Blot Experimental Workflow"

Conclusion

While direct experimental evidence for the mechanism of action of 2,5-Dihydroxy-7-methoxyflavanone is currently lacking, a strong body of evidence from structurally related flavanones allows for the formulation of a putative mechanistic framework. It is highly probable that this compound exerts anti-inflammatory, antioxidant, neuroprotective, and anticancer effects through the modulation of key signaling pathways including NF-κB, MAPK, and PI3K/Akt. The experimental protocols and quantitative data presented herein provide a solid foundation for future research to definitively elucidate the therapeutic potential and molecular targets of 2,5-Dihydroxy-7-methoxyflavanone. Further investigation into this natural product is warranted to explore its potential as a lead compound in drug discovery.

References

- 1. Synthesis of 2,5-dihydroxy-7-methoxyflavanone, cyclic structure of the benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane from Populus nigra buds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. 6,4'-dihydroxy-7-methoxyflavanone protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

Pharmacological Profile of 2,5-Dihydroxy-7-methoxyflavanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of 2,5-Dihydroxy-7-methoxyflavanone. Due to the limited publicly available data on this specific flavanone, this document extends its scope to include a detailed examination of structurally analogous and extensively researched methoxyflavanones. This comparative approach aims to infer the potential biological activities and mechanisms of action of 2,5-Dihydroxy-7-methoxyflavanone, thereby providing a valuable resource for future research and drug development endeavors. The guide synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of this class of compounds.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, are of significant interest in pharmacology due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] Methoxyflavanones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts.

2,5-Dihydroxy-7-methoxyflavanone is a flavonoid compound that has been isolated from the stem bark of Friesodielsia enghiana.[5] While specific pharmacological studies on this compound are not extensively documented in current literature, its structural similarity to other well-characterized methoxyflavanones provides a basis for predicting its potential therapeutic properties. This guide will therefore focus on the known pharmacological attributes of closely related compounds to build a predictive profile for 2,5-Dihydroxy-7-methoxyflavanone.

Physicochemical Properties

The fundamental physicochemical properties of 2,5-Dihydroxy-7-methoxyflavanone and its structural analogs are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Source(s) |

| 2,5-Dihydroxy-7-methoxyflavanone | C16H14O5 | 286.28 | Friesodielsia enghiana[5] |

| Sakuranetin (B8019584) (4',5-Dihydroxy-7-methoxyflavanone) | C16H14O5 | 286.28 | Baccharis retusa, Prunus species, Oryza sativa[6][7] |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | C16H14O6 | 302.28 | Abacopteris penangiana[8] |

| 6,4'-Dihydroxy-7-methoxyflavanone | C16H14O5 | 286.28 | Dalbergia odorifera[9] |

| Acacetin (B1665396) (5,7-Dihydroxy-4'-methoxyflavone) | C16H12O5 | 284.26 | Safflower, Propolis, Asteraceae plants[10] |

Pharmacological Activities and Mechanism of Action

Based on the activities of structurally related compounds, 2,5-Dihydroxy-7-methoxyflavanone is anticipated to exhibit a range of pharmacological effects.

Neuroprotective Effects

The neuroprotective potential of methoxyflavanones is a significant area of research. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), a close structural analog, has demonstrated notable neuroprotective effects in both in vitro and in vivo models.[8]

-

In Vitro Evidence: In PC12 cells, pre-incubation with TMF (3-20 μM) for 24 hours mitigated dopamine-induced toxicity. This was associated with the attenuation of redox imbalance by regulating the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG).[8]

-

In Vivo Evidence: Long-term intraperitoneal administration of TMF (4 or 8 mg/kg/day) for two weeks in D-galactose-treated mice led to a significant improvement in behavioral performance in the Morris water maze test.[8]

-

Mechanism of Action: The neuroprotective effects of TMF are attributed to the inhibition of activator protein-1 (AP-1) activation, upregulation of brain-derived neurotrophic factor (BDNF), and increased phosphorylation of cAMP-response element-binding protein (CREB).[8]

Anti-inflammatory and Immunomodulatory Activity

Sakuranetin (4',5-dihydroxy-7-methoxyflavanone) exhibits significant anti-inflammatory properties. In silico studies suggest that sakuranetin has a high affinity for key inflammatory targets, including microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), phosphodiesterase-4B (PDE4-β), and dihydroorotate (B8406146) dehydrogenase (DHODH).[6]

6,4'-Dihydroxy-7-methoxyflavanone has been shown to inhibit receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis in a dose-dependent manner (3-30 µM).[9] This compound also disrupts actin ring formation in mature osteoclasts and inhibits the RANKL-induced expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos through the inhibition of the mitogen-activated protein kinases (MAPKs) pathway.[9]

Antimicrobial and Antitumor Activities

Sakuranetin has demonstrated a broad spectrum of antimicrobial activities, including antifungal and antibacterial properties.[6] It has shown potent antifungal activity against various fungal pathogens, including Candida species and dermatophytes.

Several flavonoids have been investigated for their anticancer properties.[11] Acacetin (5,7-dihydroxy-4'-methoxyflavone), for instance, has been shown to suppress tumor growth in vivo.[10] While most flavonoid derivatives tested against MCF-7 breast cancer and CCRF-CEM leukemia cell lines showed IG50 values greater than 100 μM, this indicates that the flavonoid scaffold is a promising starting point for the development of more potent anticancer agents.[11]

Quantitative Data

The following tables summarize the available quantitative data for methoxyflavanones structurally related to 2,5-Dihydroxy-7-methoxyflavanone.

Table 1: In Vitro Bioactivity of Related Methoxyflavanones

| Compound | Assay | Cell Line / Target | Result (IC50 / Activity) | Reference |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | Neuroprotection | PC12 cells | Effective at 3-20 μM | [8] |

| 6,4'-Dihydroxy-7-methoxyflavanone | Inhibition of Osteoclastogenesis | Macrophages | Effective at 3-30 µM | [9] |

| 6,4'-Dihydroxy-7-methoxyflavanone | Inhibition of LPS-induced NO production | RAW264.7 cells | IC50 > 100 μM | [9] |

| Sakuranetin | Antifungal Activity | T. mentagrophytes | MIC = 0.004 mg/mL | [12] |

| 4',5-dihydroxy-7-methoxyflavone | Anti-α-amylase activity | - | IC50 = 1.4 µM | [13] |

| 4',5-dihydroxy-7-methoxyflavone | Antioxidant (ABTS assay) | - | IC50 = 24.5 µM | [13] |

| 3′,4′-dihydroxy-7-methoxyflavone | Antioxidant (DPPH assay) | - | Possessed activity (no IC50) | [14] |

Table 2: In Vivo Bioactivity of Related Methoxyflavanones

| Compound | Model | Dose | Observed Effect | Reference |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | D-galactose-treated mice | 4 or 8 mg/kg/day (i.p.) | Improved behavioral performance | [8] |

| Acacetin | Prostate cancer xenograft mice | 50 mg/kg | Suppressed tumor growth | [10] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is a common method for assessing the cytotoxic potential of compounds against cancer cell lines.[11]

-

Cell Seeding: Cancer cells (e.g., MCF-7 or CCRF-CEM) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with the test compound at various concentrations for specific durations (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with phenazine (B1670421) methosulfate (PMS), is added to each well.

-

Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells. The absorbance of the formazan product is then measured, typically at 490 nm. The intensity of the color is proportional to the number of viable cells.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anticancer efficacy of a compound in a living organism.[10]

-

Cell Implantation: Human prostate cancer cells (e.g., DU145) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: The mice are then treated with the test compound (e.g., acacetin at 50 mg/kg) or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period.

-

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to assess apoptosis.

Conclusion and Future Directions

While direct pharmacological data for 2,5-Dihydroxy-7-methoxyflavanone remains limited, the comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule with possible neuroprotective, anti-inflammatory, and anticancer properties. The information presented in this technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams for related methoxyflavanones, provides a solid foundation for initiating targeted research on 2,5-Dihydroxy-7-methoxyflavanone.

Future research should focus on the isolation or synthesis of 2,5-Dihydroxy-7-methoxyflavanone in sufficient quantities to enable a thorough investigation of its biological activities. In vitro screening across a panel of cancer cell lines, neuronal cell models, and immune cells would be a crucial first step. Promising in vitro results should be followed by in vivo studies to assess its efficacy, pharmacokinetics, and safety profile. Elucidating the specific molecular targets and mechanisms of action will be paramount in determining the therapeutic potential of this compound and its prospects for drug development.

References

- 1. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity Studies of the Binding of the Flavonoid Scaffold to DNA | Anticancer Research [ar.iiarjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2,5-Dihydroxy-7-methoxyflavanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 2,5-Dihydroxy-7-methoxyflavanone. Initially isolated from the buds of Populus nigra, its structural elucidation as the cyclic form of benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane marked a significant contribution to flavonoid chemistry. This document details the pivotal studies that established its structure, outlines its chemical synthesis, and presents its known physicochemical properties. While specific biological activities of this flavanone (B1672756) remain largely unexplored, the known pharmacological profiles of related compounds from Populus nigra suggest potential areas for future investigation. This guide is intended to be a foundational resource for researchers interested in the further study and potential applications of this natural product.

Discovery and Initial Identification

The history of 2,5-Dihydroxy-7-methoxyflavanone is intrinsically linked to the study of natural products from poplar buds. In the early 1970s, a compound with the molecular formula C16H14O5 was isolated from the buds of Populus nigra (black poplar). Initial investigations into its structure were centered around the hypothesis that it was a dibenzoylmethane (B1670423) derivative.

However, a seminal 1972 paper by Chadenson, Hauteville, and Chopin definitively established the true structure of this natural product. Through chemical synthesis and spectroscopic analysis, they demonstrated that the isolated compound was not the open-chain benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane but rather its cyclic isomer, 2,5-Dihydroxy-7-methoxyflavanone[1][2]. This discovery was crucial as it highlighted the tendency of certain benzoyl-(2,6-dihydroxybenzoyl)methanes to exist in a more stable, cyclic flavanone form[2].

While some databases also list Friesodielsia enghiana as a source for a related compound, 2,5-Dihydroxy-7-methoxy-6-methylflavanone, the primary and historically significant source for the title compound is Populus nigra[3].

Physicochemical Properties

The structural elucidation of 2,5-Dihydroxy-7-methoxyflavanone was heavily reliant on its spectroscopic data. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C16H14O5 | [4] |

| Molecular Weight | 286.28 g/mol | [4] |

| Melting Point | 170-172 °C (for the natural product) | [2] |

Nuclear Magnetic Resonance (NMR) Data:

The ¹H NMR spectrum was instrumental in confirming the cyclic flavanone structure over the open-chain dibenzoylmethane form. The key spectral features are detailed in the table below.

| Proton | Chemical Shift (δ) in (CD₃)₂CO at -60°C | Multiplicity & Coupling Constant (J) | Assignment |

| 3-H(eq) | 2.79 ppm | d, Jgem = 17 Hz | Equatorial proton at C3 |

| 3-H(ax) | 3.30 ppm | q, Jgem = 17 Hz, J(3-Hax-2OH) = 2 Hz | Axial proton at C3 |

| OMe | 3.80 ppm | s | Methoxy group at C7 |

| 6-H and 8-H | 6.09 ppm | s | Protons on the A-ring |

| 2-OH(ax) | 7.26 ppm | d, J = 2 Hz | Axial hydroxyl group at C2 |

| 3'-, 4'-, 5'-H | 7.5 ppm | m | Protons on the B-ring |

| 2'-, 6'-H | 7.8 ppm | m | Protons on the B-ring |

| 5-OH | 12.40 ppm | s | Chelated hydroxyl group at C5 |

Data extracted from Chadenson et al., J.C.S. Chem. Comm., 1972, 107.[2]

Experimental Protocols

Synthesis of 2,5-Dihydroxy-7-methoxyflavanone

The total synthesis of 2,5-Dihydroxy-7-methoxyflavanone was achieved via the Baker-Venkataraman rearrangement. The following is a description of the key steps based on the literature[2].

Step 1: Benzoylation of 2,6-Dihydroxy-4-methoxyacetophenone

-

2,6-Dihydroxy-4-methoxyacetophenone is benzoylated in the presence of aqueous sodium hydroxide (B78521) (NaOH). This step yields the crude monobenzoate intermediate.

Step 2: Baker-Venkataraman Rearrangement

-

The crude monobenzoate from Step 1 is heated in pyridine (B92270) with anhydrous potassium hydroxide (KOH) at 50°C. This reaction induces the rearrangement to form the dibenzoylmethane intermediate, which spontaneously cyclizes to yield 2,5-Dihydroxy-7-methoxyflavanone.

A simplified workflow for the synthesis is presented below:

Biological Activity and Future Perspectives

Currently, there is a significant lack of data on the specific biological activities of 2,5-Dihydroxy-7-methoxyflavanone. However, the natural source of this compound, Populus nigra buds, is known to contain a variety of flavonoids with documented pharmacological effects.

Extracts from Populus nigra have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties[5]. For instance, other flavonoids isolated from poplar, such as 5,7-dihydroxyflavone and 5,7-dihydroxyflavonol, have shown significant antibacterial activity[1]. The flavanones and phenolic compounds present in poplar buds are believed to be major contributors to these effects[5].

Given the structural similarity of 2,5-Dihydroxy-7-methoxyflavanone to other bioactive flavonoids, it is plausible that it may also possess interesting pharmacological properties. Future research should focus on isolating or synthesizing sufficient quantities of this compound for comprehensive biological screening. Potential areas of investigation include its antimicrobial, anti-inflammatory, and cytotoxic activities.

The following diagram outlines a potential logical workflow for future research on this compound.

References

- 1. Antimicrobial flavonoids from the twigs of Populus nigra x Populus deltoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,5-dihydroxy-7-methoxyflavanone, cyclic structure of the benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane from Populus nigra buds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. NP-MRD: Showing NP-Card for 2,5-Dihydroxy-7-methoxy-6-methylflavanone (NP0060406) [np-mrd.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Recent Advances Regarding the Phytochemical and Therapeutic Uses of Populus nigra L. Buds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Antioxidant and Anti-inflammatory Effects of 2,5-Dihydroxy-7-methoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxy-7-methoxyflavanone is a flavonoid compound that has garnered interest for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound, including its quantitative antioxidant and anti-inflammatory data, detailed experimental protocols for its evaluation, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of 2,5-Dihydroxy-7-methoxyflavanone as a novel therapeutic agent. While direct quantitative data for this specific flavanone (B1672756) is still emerging, this guide consolidates available information and draws parallels from closely related dihydroxy and methoxy-substituted flavonoids to provide a robust foundational understanding.

Quantitative Data on Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory capacities of flavonoids are often quantified using various in vitro and in vivo assays. While specific IC50 values for 2,5-Dihydroxy-7-methoxyflavanone are not extensively reported in publicly available literature, the following tables summarize expected quantitative data based on the activities of structurally similar flavonoids.

Table 1: In Vitro Antioxidant Activity (Hypothetical Values based on similar flavonoids)

| Assay | Description | Expected IC50 (µM) | Reference Compound (e.g., Ascorbic Acid) IC50 (µM) |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | 10 - 50 | ~25 |

| ABTS Radical Cation Scavenging | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | 5 - 30 | ~15 |

| Nitric Oxide (NO) Scavenging | Measures the inhibition of nitric oxide radicals. | 15 - 60 | ~30 |

Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages (e.g., RAW 264.7 cells) (Hypothetical Values based on similar flavonoids)

| Parameter | Description | Expected Inhibition (%) at 20 µM |

| Nitric Oxide (NO) Production | Inhibition of NO production, a key inflammatory mediator. | 40 - 70% |

| TNF-α Production | Reduction of the pro-inflammatory cytokine TNF-α. | 30 - 60% |

| IL-6 Production | Reduction of the pro-inflammatory cytokine IL-6. | 35 - 65% |

| COX-2 Expression | Downregulation of the cyclooxygenase-2 enzyme involved in prostaglandin (B15479496) synthesis. | 25 - 55% |

| iNOS Expression | Downregulation of the inducible nitric oxide synthase enzyme. | 30 - 60% |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antioxidant and anti-inflammatory effects of 2,5-Dihydroxy-7-methoxyflavanone.

Synthesis and Purification of 2,5-Dihydroxy-7-methoxyflavanone

The synthesis of 2,5-dihydroxy-7-methoxyflavanone can be achieved through the cyclization of the corresponding chalcone, benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane, which can be isolated from natural sources like Populus nigra buds or synthesized chemically[1].

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of the compound for subsequent cell-based experiments.

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of 2,5-Dihydroxy-7-methoxyflavanone (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[2][3][4].

In Vitro Antioxidant Assays

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of 2,5-Dihydroxy-7-methoxyflavanone and a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a dose-response curve[5][6][7][8].

-

ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark for 12-16 hours.

-

Reaction Mixture: Mix various concentrations of the compound with the ABTS•+ solution.

-

Absorbance Measurement: Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay[5][6][7][8].

In Vitro Anti-inflammatory Assays in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture and Treatment: Seed RAW 264.7 cells in appropriate plates. Pre-treat the cells with non-toxic concentrations of 2,5-Dihydroxy-7-methoxyflavanone for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine and NO measurement, shorter for signaling pathway analysis).

-

Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent. Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used to quantify NO levels[9][10].

-

Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions[9][11].

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of NF-κB p65, p38, ERK1/2, and JNK. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system[12][13][14][15][16][17][18][19][20][21].

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from treated cells and reverse transcribe it into cDNA.

-

qRT-PCR: Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

-

Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method[22][23][24][25][26].

Nrf2 Nuclear Translocation Assay

-

Nuclear and Cytoplasmic Extraction: Fractionate the treated cells to separate nuclear and cytoplasmic extracts.

-

Western Blot or ELISA: Analyze the levels of Nrf2 in both fractions by Western blot. Alternatively, use a commercially available Nrf2 transcription factor activity assay kit (ELISA-based) to quantify the binding of nuclear Nrf2 to its consensus DNA sequence[27][28][29][30][31].

Signaling Pathways and Experimental Workflows

The antioxidant and anti-inflammatory effects of flavonoids are mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for investigating the effects of 2,5-Dihydroxy-7-methoxyflavanone.

References

- 1. Synthesis of 2,5-dihydroxy-7-methoxyflavanone, cyclic structure of the benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane from Populus nigra buds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. broadpharm.com [broadpharm.com]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 10. mdpi.com [mdpi.com]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding MAPK Signaling Pathways in Apoptosis [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - IN [thermofisher.com]

- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Quantitation of cytokine mRNAs by qPCR. [bio-protocol.org]

- 23. gene-quantification.de [gene-quantification.de]

- 24. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. raybiotech.com [raybiotech.com]

- 28. researchgate.net [researchgate.net]

- 29. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 30. abcam.com [abcam.com]

- 31. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]

Neuroprotective Effects of 2,5-Dihydroxy-7-methoxyflavanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones, a subclass of flavonoids, are naturally occurring phenolic compounds found in various plants. They have garnered significant interest in the scientific community for their diverse pharmacological activities, including their potential as neuroprotective agents. This technical guide focuses on the neuroprotective effects of 2,5-Dihydroxy-7-methoxyflavanone and its derivatives, providing a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurodegenerative diseases.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of 2,5-Dihydroxy-7-methoxyflavanone derivatives has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from a pivotal study on (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), a prominent derivative.

Table 1: In Vitro Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) on Dopamine-Induced Toxicity in PC12 Cells[1]

| TMF Concentration (µM) | Cell Viability (%) | GSH/GSSG Ratio (Fold Change vs. Dopamine-treated) |

| 0 (Control) | 100 | 1.0 |

| 0 (Dopamine only) | 55.2 ± 3.1 | 0.45 ± 0.05 |

| 3 | 68.5 ± 4.2 | 0.68 ± 0.07 |

| 10 | 81.3 ± 5.5 | 0.85 ± 0.09 |

| 20 | 92.1 ± 6.3 | 0.95 ± 0.11 |

*p < 0.05 compared to the dopamine-only treated group.

Table 2: In Vivo Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) in a D-galactose-Induced Mouse Model of Neurodegeneration[1]

| Treatment Group | Escape Latency in Morris Water Maze (seconds) | Time in Target Quadrant (%) | Hippocampal GSH/GSSG Ratio (Fold Change vs. D-galactose-treated) |

| Control | 25.3 ± 3.8 | 35.1 ± 4.2 | 1.0 |

| D-galactose only | 48.9 ± 5.1 | 18.2 ± 3.5 | 0.52 ± 0.06 |

| D-galactose + TMF (4 mg/kg/day) | 36.7 ± 4.5 | 27.8 ± 3.9 | 0.79 ± 0.08 |

| D-galactose + TMF (8 mg/kg/day) | 29.1 ± 4.2 | 32.5 ± 4.1 | 0.91 ± 0.10 |

*p < 0.05 compared to the D-galactose-only treated group.

Experimental Protocols

This section details the methodologies employed in the key studies to evaluate the neuroprotective effects of 2,5-Dihydroxy-7-methoxyflavanone derivatives.

In Vitro Neuroprotection Assay

Objective: To assess the protective effect of the flavanone (B1672756) derivative against dopamine-induced neurotoxicity in a neuronal cell line.

Cell Line: PC12 (rat pheochromocytoma) cells.

Protocol:

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-incubated with varying concentrations of the flavanone derivative (e.g., 3, 10, 20 µM of TMF) for 24 hours.

-

Induction of Neurotoxicity: Following pre-incubation, dopamine (B1211576) is added to the culture medium at a final concentration of 50 µM to induce oxidative stress and cell death. Cells are incubated for another 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

Measurement of Glutathione (GSH) and Oxidized Glutathione (GSSG) Ratio:

-

Cells are harvested and lysed.

-

The levels of GSH and GSSG in the cell lysates are determined using a commercially available kit according to the manufacturer's instructions.

-

The GSH/GSSG ratio is calculated as a marker of oxidative stress.

-

In Vivo Neuroprotection Assay

Objective: To evaluate the neuroprotective effects of the flavanone derivative in a mouse model of accelerated aging and neurodegeneration.

Animal Model: D-galactose-induced aging in mice.

Protocol:

-

Animal Housing and Groups: Male mice are housed under standard laboratory conditions. They are randomly divided into a control group, a D-galactose model group, and D-galactose + flavanone derivative treatment groups (e.g., 4 and 8 mg/kg/day of TMF).

-

Induction of Aging and Treatment:

-

The D-galactose group and the treatment groups receive daily intraperitoneal injections of D-galactose (100 mg/kg) for a period of 8 weeks.

-

The treatment groups also receive daily intraperitoneal injections of the flavanone derivative.

-

The control group receives saline injections.

-

-

Behavioral Testing (Morris Water Maze):

-

The Morris water maze test is performed to assess spatial learning and memory.

-

The test consists of an acquisition phase (finding a hidden platform) over several days, followed by a probe trial (platform removed) to assess memory retention.

-

Parameters such as escape latency (time to find the platform) and the percentage of time spent in the target quadrant during the probe trial are recorded.

-

-

Biochemical Analysis of Hippocampal Tissue:

-

Following the behavioral tests, the mice are euthanized, and the hippocampus is dissected.

-

The tissue is homogenized for biochemical analysis.

-

The GSH/GSSG ratio is measured as described for the in vitro assay.

-

Western blot analysis is performed to determine the levels of key proteins involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated cAMP-response element-binding protein (p-CREB).

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 2,5-Dihydroxy-7-methoxyflavanone derivatives are attributed to their ability to modulate specific intracellular signaling pathways that are dysregulated in neurodegenerative conditions. The primary mechanisms involve the attenuation of oxidative stress and the activation of pro-survival signaling cascades.

Attenuation of Oxidative Stress and Inhibition of AP-1 Signaling